
4-(Trifluoromethoxy)benzyl alcohol
Overview
Description
4-(Trifluoromethoxy)benzyl alcohol is a fluorinated benzyl alcohol derivative with the molecular formula C₈H₇F₃O₂. It features a benzyl alcohol backbone substituted with a trifluoromethoxy (-OCF₃) group at the para position. This compound is widely utilized as a synthetic intermediate in organic chemistry and biochemical research due to its electron-withdrawing trifluoromethoxy group, which enhances lipophilicity and influences reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl alcohol typically involves the trifluoromethoxylation of benzyl alcohol derivatives. One common method includes the reaction of this compound with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . Another method involves the use of trifluoromethyl ethers, which are prepared using reagents like XtalFluor-E and trichloroisocyanuric acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale trifluoromethoxylation reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Titanium dioxide, molecular oxygen, visible light.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Sodium hydride, trichloroacetonitrile.
Major Products Formed:
Oxidation: Corresponding aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(Trifluoromethoxy)benzyl alcohol plays a crucial role as an intermediate in synthesizing pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity, making it particularly useful for developing drugs targeting neurological disorders.
Case Study:
A study demonstrated that substituting benzyl groups with trifluoromethyl groups in glucosyl imidate donors resulted in increased selectivity for 1,2-cis glycosidic linkages, which are essential in carbohydrate chemistry. This modification led to improved yields and selectivity in the synthesis of glycosides, showcasing the compound's utility in drug design and synthesis .
Organic Synthesis
In organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows researchers to develop new materials and compounds efficiently.
Data Table: Key Reactions Involving this compound
Fluorinated Compounds
The trifluoromethoxy group allows for the production of fluorinated compounds, which are critical in agrochemicals and specialty chemicals. These compounds often exhibit enhanced stability and efficacy compared to their non-fluorinated counterparts.
Example Application:
Fluorinated intermediates derived from this compound have been utilized in the synthesis of agrochemicals, demonstrating improved performance characteristics such as pest resistance and environmental stability .
Material Science
In material science, this compound is employed in formulating advanced materials like coatings and polymers. Its properties can significantly enhance the durability and resistance of materials against environmental factors.
Case Study:
Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in O-demethylation reactions . The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(trifluoromethoxy)benzyl alcohol, highlighting their molecular properties, substituents, and applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -CF₃, -OCF₃): The trifluoromethoxy group in this compound increases lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs like 4-methoxybenzyl alcohol. This enhances membrane permeability, making it valuable in pharmaceutical applications .
- Halogen vs. Alkoxy Substituents: Chloro or bromo substituents (e.g., 4-bromo-2-fluorobenzyl alcohol, ) introduce steric bulk and polarizability, affecting reactivity in cross-coupling reactions. In contrast, methoxy or ethoxy groups (e.g., 4-methoxybenzyl alcohol) are electron-donating, altering electronic density and reaction pathways .
Biological Activity
4-(Trifluoromethoxy)benzyl alcohol (TFMB) is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl alcohol moiety. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇F₃O₂
- Molecular Weight : 192.14 g/mol
- CAS Number : 137184-00-6
- Chemical Structure :
Mechanisms of Biological Activity
The biological activity of TFMB is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : TFMB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways critical for cell survival and differentiation.
Antimicrobial Activity
Studies have indicated that TFMB exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays have shown that TFMB can induce apoptosis in cancer cell lines. The compound triggers oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels, which are known to activate apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 25 | Induction of apoptosis through ROS |
MCF-7 (breast) | 30 | Disruption of mitochondrial function |
A549 (lung) | 20 | Cell cycle arrest and apoptosis |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of TFMB against Staphylococcus aureus and Escherichia coli. Results indicated that TFMB inhibited bacterial growth with MIC values of 15 µg/mL for S. aureus and 20 µg/mL for E. coli. The study concluded that TFMB could serve as a potential lead compound for developing new antibacterial agents.
-
Case Study on Cancer Cell Lines
- In vitro studies on various cancer cell lines demonstrated that TFMB significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with TFMB led to an increase in early and late apoptotic cells, suggesting its potential as an anticancer agent.
Comparison with Related Compounds
The biological activity of TFMB can be compared with similar compounds to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
4-(Trifluoromethyl)benzyl alcohol | Lacks the trifluoromethoxy group | Limited antimicrobial activity |
3-Nitro-4-(trifluoromethoxy)benzyl alcohol | Contains a nitro group; higher reactivity | Enhanced cytotoxicity |
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 4-(Trifluoromethoxy)benzyl alcohol relevant to experimental design?
The compound has a molecular formula of C₈H₇F₃O₂ (MW: 192.14 g/mol) and exhibits a boiling point of 108°C at ambient pressure, though under reduced pressure (4 mmHg), it boils at 78–80°C . Its melting point is 18–20°C, and it is water-soluble, which is critical for selecting reaction solvents. The density (1.326 g/cm³) and refractive index (1.449) are also essential for characterizing purity and monitoring reactions via physical methods .
Q. How should this compound be stored and handled to ensure stability?
Store in a sealed container under dry, ventilated conditions at room temperature. Avoid contact with oxidizers, acids, or anhydrides due to reactivity risks . Personal protective equipment (PPE) such as gloves, eyeshields, and respirators is recommended to prevent exposure .
Q. What spectroscopic methods are used to characterize this compound?
¹H and ¹³C NMR are primary techniques, with the trifluoromethoxy group causing distinct splitting patterns due to fluorine coupling. IR spectroscopy can confirm hydroxyl (O–H) and aromatic C–H stretches. Mass spectrometry (MS) verifies molecular weight, while HPLC ensures purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties, such as boiling points?
Discrepancies often arise from measurement conditions. For example, the boiling point is 108°C at atmospheric pressure but drops to 78–80°C under vacuum (4 mmHg) . Researchers should validate experimental setups (e.g., pressure calibration) and consult multiple sources to reconcile data .
Q. What methodological considerations are critical for using this compound in organometallic reactions?
The compound’s hydroxyl group reacts with strong bases (e.g., NaH), requiring inert atmospheres (N₂/Ar) and anhydrous solvents like DMF. For example, in antitubercular drug synthesis, it reacts with NaH at 0°C to form alkoxide intermediates, necessitating strict moisture control . Solvent purity and degassing are also vital to prevent side reactions .
Q. How is this compound utilized in the synthesis of antitubercular agents?
It serves as a key intermediate in synthesizing nitroimidazooxazines. In a documented procedure, it undergoes alkylation with a chloromethyl intermediate under basic conditions (NaH/DMF), followed by nitro-group introduction. The trifluoromethoxy group enhances lipophilicity, improving bioavailability .
Q. What strategies are effective in purifying this compound after synthesis?
Column chromatography (silica gel, hexane/ethyl acetate eluent) is commonly used. For large-scale purification, fractional distillation under reduced pressure (4 mmHg) is effective. Purity is confirmed via HPLC (>98%) and NMR .
Q. How does the trifluoromethoxy group influence reactivity in electrophilic aromatic substitution (EAS)?
The –OCF₃ group is electron-withdrawing, directing EAS to the meta position. However, steric hindrance from the benzyl alcohol substituent may alter regioselectivity. Computational studies (e.g., DFT) can predict reaction sites, while experimental validation via isotopic labeling or kinetic analysis resolves ambiguities .
Q. Data Contradictions and Resolution
- Boiling Point Variability : Conflicting reports stem from pressure differences. Researchers must specify conditions when documenting results .
- Solubility Claims : While labeled as water-soluble , hydrophobic trifluoromethoxy groups may reduce solubility in polar solvents. Pre-saturation experiments or co-solvent systems (e.g., water/THF) can optimize dissolution .
Q. Methodological Best Practices
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-74-9 | |
Record name | 4-(Trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1736-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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